Welcome to the BenchChem Online Store!
molecular formula C9H13N3O2 B2487373 N,N-diethyl-5-nitropyridin-2-amine CAS No. 20168-70-1

N,N-diethyl-5-nitropyridin-2-amine

Cat. No. B2487373
M. Wt: 195.222
InChI Key: IEVOYBLZTDQXSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05714614

Procedure details

40 g of the 2-diethylamino-5-nitropyridine was subjected to catalytic reduction in one liter of methanol through the use of 2 g of 10% Pd-C. The catalyst was removed by filtration, and the filtrate was concentrated to give 32 g of 5-amino-2-diethylaminopyridine (yield: 95% oleaginous form).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:13][CH3:14])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][N:5]=1)[CH3:2]>CO.[Pd]>[NH2:10][C:7]1[CH:8]=[CH:9][C:4]([N:3]([CH2:13][CH3:14])[CH2:1][CH3:2])=[N:5][CH:6]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C)N(C1=NC=C(C=C1)[N+](=O)[O-])CC
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=NC1)N(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.